1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2,6-Difluorophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,6-difluorophenyl group
Preparation Methods
The synthesis of 1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,6-difluoroaniline with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms can be replaced by other substituents using appropriate reagents and conditions.
Scientific Research Applications
1-(2,6-Difluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)ethanone: This compound shares the 2,6-difluorophenyl group but differs in the presence of an ethanone moiety instead of a pyrrole ring.
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound also contains a 2,6-difluorophenyl group but has a different structural framework, leading to distinct chemical and physical properties.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSJUAGIQCFCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=O)C=CC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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